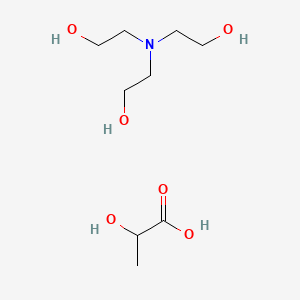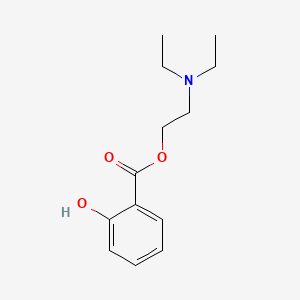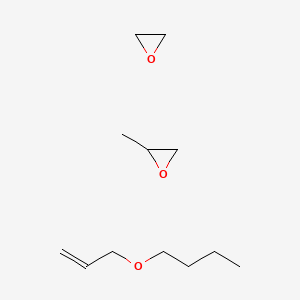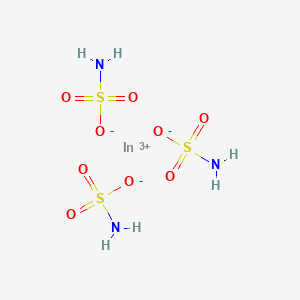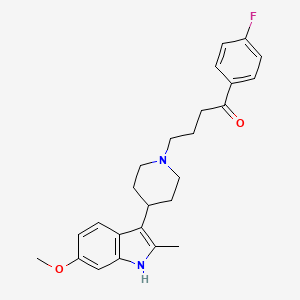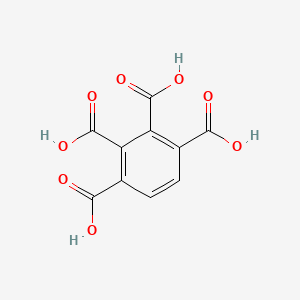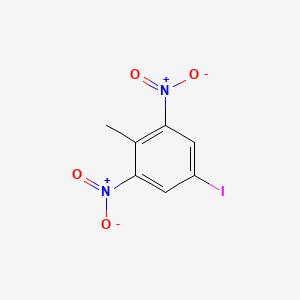
5-Iodo-2-methyl-1,3-dinitrobenzene
Overview
Description
5-Iodo-2-methyl-1,3-dinitrobenzene: is an aromatic compound characterized by the presence of an iodine atom, a methyl group, and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-1,3-dinitrobenzene typically involves a multi-step process. One common method includes the nitration of 2-methyl-1-iodobenzene, followed by further nitration to introduce the second nitro group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective introduction of nitro groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to electrophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Reduction: 5-Iodo-2-methyl-1,3-diaminobenzene.
Nucleophilic Substitution: 5-Azido-2-methyl-1,3-dinitrobenzene or 5-Cyano-2-methyl-1,3-dinitrobenzene.
Scientific Research Applications
Chemistry: 5-Iodo-2-methyl-1,3-dinitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals with specific biological activities. The nitro and iodine groups can be modified to create compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-1,3-dinitrobenzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Molecular Targets and Pathways:
Redox Reactions: The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components.
Halogen Bonding: The iodine atom can form halogen bonds with electron-rich sites in biological molecules, affecting their function and stability.
Comparison with Similar Compounds
2-Methyl-1,3-dinitrobenzene: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-2-methyl-1,3-dinitrobenzene: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.
1,3-Dinitrobenzene: Lacks both the methyl and iodine groups, making it less complex and with different properties.
Uniqueness: 5-Iodo-2-methyl-1,3-dinitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and iodine groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-iodo-2-methyl-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAIWTSYHSWFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984928 | |
| Record name | 5-Iodo-2-methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-30-3 | |
| Record name | NSC56675 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Iodo-2-methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




